molecular formula C10H11NO B13132121 3-Buten-2-one, 4-amino-4-phenyl-

3-Buten-2-one, 4-amino-4-phenyl-

Katalognummer: B13132121
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: ALUVIKQZUFIJIW-YFHOEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Buten-2-one, 4-amino-4-phenyl- is an organic compound with the molecular formula C10H11NO It is a derivative of 3-buten-2-one, where an amino group and a phenyl group are attached to the fourth carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-amino-4-phenyl- can be achieved through several methods. One common approach involves the reaction of 4-phenyl-3-buten-2-one with an amine under suitable conditions. For instance, the reaction of 4-phenyl-3-buten-2-one with ammonia or an amine in the presence of a catalyst can yield the desired product.

Industrial Production Methods

Industrial production of 3-Buten-2-one, 4-amino-4-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

3-Buten-2-one, 4-amino-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-Buten-2-one, 4-amino-4-phenyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Buten-2-one, 4-amino-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The phenyl group contributes to the compound’s stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Phenyl-3-buten-2-one: A structurally similar compound with a phenyl group but lacking the amino group.

    Benzylideneacetone: Another related compound with similar reactivity but different functional groups.

Uniqueness

3-Buten-2-one, 4-amino-4-phenyl- is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields.

Eigenschaften

Molekularformel

C10H11NO

Molekulargewicht

161.20 g/mol

IUPAC-Name

(Z)-4-amino-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H11NO/c1-8(12)7-10(11)9-5-3-2-4-6-9/h2-7H,11H2,1H3/b10-7-

InChI-Schlüssel

ALUVIKQZUFIJIW-YFHOEESVSA-N

Isomerische SMILES

CC(=O)/C=C(/C1=CC=CC=C1)\N

Kanonische SMILES

CC(=O)C=C(C1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.